Cas no 55035-39-7 (1H-Inden-5-ol,4,6-dicyclopentyl-2,3-dihydro-1,1,3,3-tetramethyl-)
55035-39-7 structure
Product Name:1H-Inden-5-ol,4,6-dicyclopentyl-2,3-dihydro-1,1,3,3-tetramethyl-
CAS-nummer:55035-39-7
MF:C23H34O
MW:326.515467166901
CID:368962
PubChem ID:3016929
Update Time:2025-04-19
1H-Inden-5-ol,4,6-dicyclopentyl-2,3-dihydro-1,1,3,3-tetramethyl- Chemische en fysische eigenschappen
Naam en identificatie
-
- 1H-Inden-5-ol,4,6-dicyclopentyl-2,3-dihydro-1,1,3,3-tetramethyl-
- 4,6-dicyclopentyl-1,1,3,3-tetramethyl-2H-inden-5-ol
- 4,6-dicyclopentyl-1,1,3,3-tetramethylindan-5-ol
- 4,6-dicyclopentyl-1,1,3,3-tetramethyl-2,3-dihydro-1H-inden-5-ol
- 55035-39-7
- DTXSID20203576
- SCHEMBL11695603
- EINECS 259-445-6
- NS00033228
-
- Inchi: 1S/C23H34O/c1-22(2)14-23(3,4)20-18(22)13-17(15-9-5-6-10-15)21(24)19(20)16-11-7-8-12-16/h13,15-16,24H,5-12,14H2,1-4H3
- InChI-sleutel: AQAKSSZDOPQCQK-UHFFFAOYSA-N
- LACHT: OC1C(=CC2=C(C=1C1CCCC1)C(C)(C)CC2(C)C)C1CCCC1
Berekende eigenschappen
- Exacte massa: 326.26112
- Monoisotopische massa: 326.261
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 1
- Zware atoomtelling: 24
- Aantal draaibare bindingen: 2
- Complexiteit: 453
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 8.1
- Topologisch pooloppervlak: 20.2Ų
Experimentele eigenschappen
- Dichtheid: 1.018
- Kookpunt: 348°C at 760 mmHg
- Vlampunt: 156.8°C
- Brekindex: 1.545
- PSA: 20.23
1H-Inden-5-ol,4,6-dicyclopentyl-2,3-dihydro-1,1,3,3-tetramethyl- Gerelateerde literatuur
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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